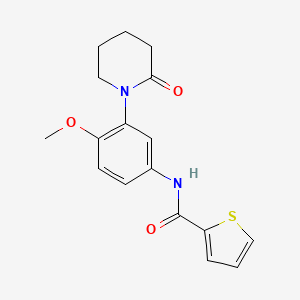

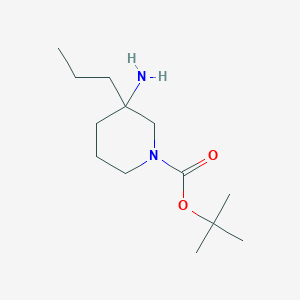

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole motif . Indole motifs are significant scaffolds in the discovery of new drugs . They are often biologically active species and exhibit a broad range of useful biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . A series of novel indole derivatives were designed, synthesized, and evaluated for their binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and formation of imines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Microbial Infections

Indole derivatives also show potential in the treatment of microbial infections . Their biological activity against microbes has been a subject of interest in recent research .

Treatment of Various Disorders

Indole derivatives have been found to be effective in the treatment of various disorders in the human body . This makes them a versatile tool in medical research and treatment .

Synthesis of Alkaloids

Indoles are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Antiviral Activity

Some indole diterpenoids have shown significant protection against H1N1 virus-induced cytopathic effects . This suggests that indole derivatives could have potential applications in antiviral treatments .

Antibacterial Activity

Indole diterpenoids exhibit antibacterial activities . This makes them a potential candidate for the development of new antibacterial drugs .

Ion Channel Inhibitory Activities

Indole diterpenoids also exhibit ion channel inhibitory activities . This suggests that they could be used in the treatment of diseases related to ion channel dysfunction .

Protein Tyrosine Phosphatase Inhibitory Activities

Most of the indole diterpenoids are potent inhibitors of protein tyrosine phosphatase . This makes them potential candidates for the development of new drugs for diseases related to protein tyrosine phosphatase .

Safety And Hazards

Zukünftige Richtungen

Indole motifs are gaining a lot of importance in medicinal chemistry due to their physiological activity . Hence, these substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents . The development of newer and safer anticancer agents is of utmost importance .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKWBNNGBIKTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)